molecular formula C18H19ClN2O6S B11125048 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide

Cat. No.: B11125048
M. Wt: 426.9 g/mol
InChI Key: BNXVVRHCQNOTPJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with the benzodioxin moiety: The intermediate product is then coupled with a 2,3-dihydro-1,4-benzodioxin derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final amide formation: The final step involves the formation of the amide bond by reacting the intermediate with a propanamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Dapsone: Another sulfonamide used to treat leprosy and dermatitis herpetiformis.

Uniqueness

2-(3-Chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-YL)propanamide is unique due to its combination of a sulfonamide group with a benzodioxin moiety. This structural feature may confer unique biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C18H19ClN2O6S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

InChI

InChI=1S/C18H19ClN2O6S/c1-11(21-28(23,24)13-4-6-15(25-2)14(19)10-13)18(22)20-12-3-5-16-17(9-12)27-8-7-26-16/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,22)

InChI Key

BNXVVRHCQNOTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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